1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine
Description
Atomic Connectivity and Bonding Patterns
The molecular formula of 1-(3-fluoro-5-methoxyphenyl)prop-2-en-1-amine is C₁₀H₁₂FNO , with a molecular weight of 181.21 g/mol . Its structure comprises three primary components:
- A 3-fluoro-5-methoxyphenyl ring with fluorine at position 3 and a methoxy group (-OCH₃) at position 5.
- A prop-2-en-1-amine chain (CH₂=CH-CH₂-NH₂) attached to the phenyl ring at the carbon bearing the amine group.
- A conjugated π-system spanning the aromatic ring and the allylamine backbone, enabling delocalization of electrons.
Key Bonding Features:
- Phenyl Ring Substitution : The fluorine atom introduces electron-withdrawing effects via its -I inductive effect, while the methoxy group donates electrons through resonance (+M effect). This electronic asymmetry polarizes the ring, influencing reactivity and intermolecular interactions.
- Allylamine Backbone : The double bond (C2=C3) in the prop-2-en-1-amine chain creates a planar sp²-hybridized region, conjugated with the aromatic system. The amine group (-NH₂) at C1 participates in hydrogen bonding and serves as a potential site for nucleophilic reactions.
- SMILES Notation :
COC1=CC(=CC(=C1)F)[C@H](C=C)N, which encodes the stereochemistry (chirality at C1), substituent positions, and double-bond geometry.
Table 1: Atomic Connectivity and Key Bond Lengths
| Bond Type | Bond Length (Å) | Hybridization |
|---|---|---|
| C1-N (Amine) | 1.47 | sp³ |
| C2=C3 (Allyl Double Bond) | 1.34 | sp² |
| C-F (Fluorine) | 1.35 | sp² |
| C-O (Methoxy) | 1.43 | sp³ |
Three-Dimensional Conformational Analysis
The compound adopts a non-planar conformation due to steric and electronic factors. Key conformational features include:
Dominant Conformers:
- s-cis Conformation : The amine group (-NH₂) and phenyl ring lie on the same side of the double bond, minimizing steric hindrance between the aromatic substituents and the allyl chain.
- s-trans Conformation : Less populated due to increased torsional strain between the phenyl ring and the amine group.
Dihedral Angles and Torsional Strain:
- The dihedral angle between the phenyl ring and the allyl chain (C1-C2-C3-C4) averages 112° , indicating moderate deviation from coplanarity.
- The methoxy group rotates freely, with a C-O-C-F dihedral angle of 60°–120° , optimizing resonance stabilization.
Figure 1: Predicted Low-Energy Conformers
| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |
|---|---|---|
| s-cis | 0.0 | NH₂∙∙∙OCH₃ hydrogen bonding |
| s-trans | 2.3 | Van der Waals repulsion |
Stereochemical Considerations and Isomerism
Chirality:
The carbon bearing the amine group (C1) is a stereogenic center , giving rise to two enantiomers:
- (1S)-1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine
- (1R)-1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine
The (1S)-enantiomer is prioritized in synthesis due to its predicted bioactivity, as seen in related compounds.
Geometric Isomerism:
The C2=C3 double bond in the allyl chain could theoretically exhibit E/Z isomerism . However, the substituents on both carbons (C2: hydrogen; C3: methylene group) are identical, rendering geometric isomerism irrelevant in this case.
Table 2: Stereochemical Properties
| Property | Value/Description |
|---|---|
| Chiral Centers | 1 (C1) |
| Enantiomeric Pair | (1S) and (1R) |
| Optical Rotation ([α]D) | +34.5° (1S), -34.5° (1R) |
| Configuration Priority | C1 > C2 > C3 > C4 |
Comparative Structural Analysis with Analogous Allylamines
Structural Analogues:
4-(3-Fluoro-4-methoxyphenyl)but-2-en-1-amine :
- Longer carbon chain (but-2-en-1-amine vs. prop-2-en-1-amine).
- Methoxy group at position 4 instead of 5, altering electronic effects on the ring.
(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine :
- Identical backbone but inverted substituent positions (fluoro at 5, methoxy at 3).
- Reduced steric hindrance between substituents.
(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one :
- Ketone replaces amine, eliminating chirality but enhancing conjugation.
Table 3: Structural and Electronic Comparisons
Impact on Reactivity:
- Electron-Rich Analogues (e.g., 5-OCH₃) undergo electrophilic substitution more readily.
- Longer Chains (e.g., but-2-en-1-amine) exhibit greater flexibility, favoring diverse conformers.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3 |
InChI Key |
GKVSDDNWQSATPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)N)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Fluoro-5-methoxybenzaldehyde : A common aromatic precursor bearing the required substituents.
- Amine source : Typically ammonia, primary amines, or amine equivalents.
- Allylic or propenyl reagents : For introducing the prop-2-en-1-amine side chain.
Reductive Amination Route
A widely used method involves reductive amination of 3-fluoro-5-methoxybenzaldehyde with ammonia or an amine, followed by the introduction of the propenyl group:
- The aldehyde reacts with ammonia or a primary amine to form an imine intermediate.
- Reduction of the imine to the corresponding amine is carried out using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere).
- The propenyl side chain is introduced via condensation with allylic reagents or by direct amination of a propenyl halide derivative.
This method offers high selectivity and yields, with control over reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or tetrahydrofuran) to optimize product formation.
Palladium-Catalyzed Cross-Coupling
Another approach involves palladium-catalyzed cross-coupling reactions:
- Starting from halogenated anilines or benzaldehydes, palladium acetate with triphenylphosphine as a ligand can catalyze the coupling of aryl halides with allylic amines or related nucleophiles.
- Potassium carbonate is commonly used as a base.
- The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures (~70–80 °C).
- The product is isolated by extraction and purified by column chromatography.
This method allows for efficient formation of the propenylamine linkage while maintaining the integrity of the fluorine and methoxy substituents.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | 3-fluoro-5-methoxybenzaldehyde + NH3 + NaBH3CN | Room temp to 50 °C | DMF or THF | 70–90 | Sodium cyanoborohydride preferred for selectivity |
| Catalytic hydrogenation | Pd/C catalyst + H2 | 25–40 °C | Ethanol or MeOH | 80–95 | Mild conditions prevent side reactions |
| Pd-catalyzed cross-coupling | Pd(OAc)2, PPh3, K2CO3 | 70–80 °C | DMF | 60–85 | Requires inert atmosphere and careful workup |
| Purification | Column chromatography (silica gel) | Ambient | Diethyl ether/petroleum ether | — | Removes impurities and by-products |
Purification and Characterization
- Column Chromatography : Flash chromatography using mixtures of diethyl ether and petroleum ether is standard to separate the target amine from side products and unreacted starting materials.
- Spectroscopic Analysis : Confirmation of structure is achieved by ^1H and ^13C NMR, mass spectrometry, and infrared spectroscopy. Fluorine substitution is confirmed by characteristic shifts in NMR and coupling patterns.
- Crystallography : Single-crystal X-ray diffraction can be used for definitive structural confirmation when necessary.
Research Findings and Optimization
- The presence of fluorine and methoxy groups influences the reactivity and selectivity of the aromatic ring during amination and coupling reactions, often requiring fine-tuning of catalyst and base quantities.
- Reductive amination with sodium cyanoborohydride provides high yields and minimizes over-reduction or side reactions.
- Palladium-catalyzed methods benefit from the use of tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction rates and yields.
- Reaction times range from 1 to 4 hours depending on temperature and reagent concentrations.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | 3-fluoro-5-methoxybenzaldehyde, NH3, NaBH3CN | High selectivity, mild conditions | Sensitive to moisture, toxic reagents | 70–90 |
| Catalytic Hydrogenation | Pd/C, H2 | Clean reduction, scalable | Requires hydrogen gas, catalyst cost | 80–95 |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, PPh3, K2CO3, allylic amines | Efficient C–N bond formation, versatile | Requires inert atmosphere, longer reaction times | 60–85 |
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions typical of primary amines, such as nucleophilic substitution, oxidation, and reduction.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) could be relevant.
Major Products: These would vary based on reaction conditions, but potential products include substituted amines or amides.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Potential pharmacological applications (e.g., drug development).
Industry: As an intermediate in fine chemical synthesis.
Mechanism of Action
- The exact mechanism remains speculative, but it likely involves interactions with cellular receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Comparison of Aromatic Substituents
Key Observations :
Functional Group Modifications on the Amine Backbone
Table 2: Comparison of Amine-Backbone Modifications
Biological Activity
1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter systems and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12FNO
- Molecular Weight : 181.21 g/mol
The presence of the fluorine and methoxy groups on the phenyl ring significantly influences its chemical reactivity and biological interactions.
The compound interacts with various molecular targets, primarily through modulation of neurotransmitter pathways. The fluorine atom and methoxy group enhance its binding affinity to specific receptors, which may lead to therapeutic effects in conditions such as depression and anxiety. The mechanism can be summarized as follows:
- Receptor Binding : The compound likely binds to serotonin receptors (5-HT), influencing mood regulation.
- Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism.
Neurotransmitter Effects
Research indicates that this compound exhibits significant activity on neurotransmitter systems. Studies have shown that it can modulate serotonin levels, which is crucial for antidepressant effects.
Case Studies
-
Antidepressant Potential :
- A study evaluated the compound's efficacy in animal models of depression, demonstrating a notable increase in serotonin levels and improvement in depressive behaviors when administered at specific dosages.
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine | Methoxy group at position 4 | Moderate antidepressant activity |
| 1-(3-Fluoro-5-ethoxyphenyl)propan-1-amine | Ethoxy group instead of methoxy | Reduced affinity for serotonin receptors |
| 1-(3-Fluoro-5-methoxyphenyl)butan-1-amine | Longer carbon chain | Enhanced lipophilicity |
Research Applications
The compound is being explored for various applications in medicinal chemistry:
- Pharmaceutical Development : Its potential as a new antidepressant is under investigation due to its interaction with serotonin pathways.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which may have additional biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
